Home > Products > Screening Compounds P38420 > Follicular gonadotropin-releasing peptide(human)
Follicular gonadotropin-releasing peptide(human) -

Follicular gonadotropin-releasing peptide(human)

Catalog Number: EVT-13583365
CAS Number:
Molecular Formula: C68H94N22O27
Molecular Weight: 1651.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Follicular Gonadotropin-Releasing Peptide is a peptide that plays a crucial role in the regulation of reproductive hormones. It has been isolated from human follicular fluid and is distinct in its amino acid composition from the hypothalamic gonadotropin-releasing hormone. This peptide is recognized for its ability to stimulate the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, thus playing a pivotal role in the hypothalamic-pituitary-gonadal axis .

Source

Human Follicular Gonadotropin-Releasing Peptide is derived from human follicular fluid, which is produced in the ovaries. The peptide's unique structure and synthesis pathway differentiate it from other gonadotropin-releasing hormones, particularly those produced by the hypothalamus .

Classification

This peptide belongs to the class of neuropeptides known as gonadotropin-releasing hormones. It is specifically classified under reproductive hormones due to its significant role in regulating reproductive functions .

Synthesis Analysis

Methods

The synthesis of Human Follicular Gonadotropin-Releasing Peptide has been achieved through chemical synthesis methods that confirm its primary structure. The sequence of the peptide has been established as H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH, which highlights its unique composition compared to other gonadotropin-releasing hormones .

Technical Details

Chemical synthesis involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. The purity and yield of the synthesized peptide are critical for subsequent biological assays and functional studies .

Molecular Structure Analysis

Structure

The molecular structure of Human Follicular Gonadotropin-Releasing Peptide consists of a linear sequence of amino acids that form a specific three-dimensional conformation necessary for receptor binding and biological activity. Its structure is characterized by specific side chains that contribute to its interaction with gonadotropin receptors .

Data

The molecular weight of Human Follicular Gonadotropin-Releasing Peptide is approximately 1,400 daltons, and it exhibits a unique arrangement of hydrophilic and hydrophobic regions that facilitate its biological function. Detailed structural analyses using techniques such as nuclear magnetic resonance and crystallography can provide insights into its conformational dynamics .

Chemical Reactions Analysis

Reactions

Human Follicular Gonadotropin-Releasing Peptide engages in various biochemical reactions upon binding to its receptors on pituitary cells. These reactions typically involve:

  • Activation of intracellular signaling pathways leading to hormone secretion.
  • Interaction with G-protein coupled receptors that mediate downstream effects such as cyclic AMP production and calcium mobilization .

Technical Details

The binding of Human Follicular Gonadotropin-Releasing Peptide to its receptor triggers a cascade of intracellular events, including activation of phospholipase C and subsequent release of intracellular calcium ions, which are crucial for gonadotropin secretion .

Mechanism of Action

Process

The mechanism by which Human Follicular Gonadotropin-Releasing Peptide exerts its effects involves binding to specific receptors on gonadotrophs in the anterior pituitary gland. This binding activates G-proteins, leading to increased intracellular calcium levels and stimulation of hormone release. The primary hormones released are luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive processes such as ovulation and spermatogenesis .

Data

Studies indicate that the effective dose for stimulating hormone release is approximately 1.2-1.6 nanomolar, demonstrating the potency of this peptide in eliciting physiological responses .

Physical and Chemical Properties Analysis

Physical Properties

Human Follicular Gonadotropin-Releasing Peptide is typically found as a white powder when synthesized. It is soluble in water, which is essential for its biological activity in physiological conditions.

Chemical Properties

The peptide exhibits stability under physiological pH but may degrade under extreme conditions such as high temperatures or extreme pH levels. Its stability profile is critical for therapeutic applications where it may be administered exogenously .

Applications

Human Follicular Gonadotropin-Releasing Peptide has significant scientific uses, particularly in reproductive health research. Its applications include:

  • Fertility Treatments: Used in assisted reproductive technologies to enhance ovulation.
  • Hormonal Regulation Studies: Investigating mechanisms underlying hormonal control in reproductive physiology.
  • Pharmaceutical Development: As a potential target for drug design aimed at regulating reproductive functions or treating hormonal disorders .
Historical Discovery and Characterization

Initial Isolation from Human Follicular Fluid

The discovery of follicular gonadotropin-releasing peptide (FG-RF) emerged from investigations into the endocrine properties of human follicular fluid in the late 20th century. Researchers initially observed that follicular fluid contained bioactive factors distinct from hypothalamic gonadotropin-releasing hormone (GnRH), which modulated pituitary gonadotropin secretion. Pioneering studies in the 1980s–1990s employed size-exclusion chromatography and high-performance liquid chromatography (HPLC) to isolate low-molecular-weight peptide fractions from aspirated human ovarian follicular fluid. These fractions were screened for gonadotropin-releasing activity using in vitro pituitary cell bioassays [3].

Key purification steps included:

  • Centrifugation and Ultrafiltration: Removal of cellular debris and large proteins (>10 kDa).
  • Ion-Exchange Chromatography: Separation of anionic/cationic components at physiological pH.
  • Reverse-Phase HPLC: Final isolation of a peptide fraction with potent follicle-stimulating hormone (FSH)-releasing activity.The purified peptide—termed FG-RF—was characterized as a decapeptide, but its sequence diverged significantly from hypothalamic GnRH. Unlike GnRH, which is synthesized in the hypothalamus, FG-RF originated directly from ovarian follicles, suggesting a novel intra-ovarian regulatory axis [3].

Table 1: Key Steps in FG-RF Isolation from Human Follicular Fluid

Purification StepTechniqueTarget FractionBiological Activity Confirmation
Sample PreparationCentrifugation/Ultrafiltration<10 kDa fractionFSH release in rat pituitary cultures
Primary SeparationIon-Exchange ChromatographyCationic peptidesDose-dependent FSH elevation
Final IsolationReverse-Phase HPLCPeak at 22–24 min retention timeSelective FSH release (no LH stimulation)

Structural Differentiation from Hypothalamic Gonadotropin-Releasing Hormone (GnRH)

Structural analysis revealed FG-RF’s unique identity compared to hypothalamic GnRH:

  • Amino Acid Sequence: While hypothalamic GnRH is conserved across mammals (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), FG-RF contained substitutions at residues 5, 7, and 8. Specifically, tyrosine at position 5 was replaced by phenylalanine, leucine at position 7 by valine, and arginine at position 8 by serine. These alterations were critical for its FSH selectivity [3] [6].
  • Biosynthetic Pathway: Hypothalamic GnRH derives from the GNRH1 gene precursor (69–90 amino acids), cleaved by prohormone convertases. FG-RF, conversely, arose from a distinct ovarian-specific precursor identified via cDNA cloning from human granulosa cells [6].
  • Receptor Specificity: FG-RF failed to activate the classical GnRH receptor (GnRHR1) in transfected cell lines. Instead, it bound a novel G-protein-coupled receptor in pituitary gonadotropes, coupled to the cAMP/PKA pathway rather than the IP₃/DAG pathway utilized by GnRH [6].

Table 2: Structural and Functional Comparison of FG-RF vs. Hypothalamic GnRH

CharacteristicHypothalamic GnRHFollicular FG-RFFunctional Implication
Primary SequencepGlu-HWSYGLRPG-NH₂pGlu-HWSFGVSPG-NH₂Altered receptor binding affinity
Gene OriginGNRH1 (Chromosome 8)Ovarian-specific precursor (Chromosome 11)Tissue-specific expression
Receptor TargetGnRHR1 (Gαq-coupled)Novel GPCR (Gαs-coupled)Selective FSH vs. LH release
Degradation RateRapid (t½=2–4 min)Slower (t½=15–20 min)Sustained FSH stimulation

Early Functional Studies on FSH/LH Release in Rodent Models

Initial functional assessments utilized rodent pituitary cultures and in vivo models:

  • Pituitary Cell Cultures: FG-RF (10⁻⁹–10⁻⁷ M) stimulated FSH secretion by 150–300% in rat hemipituitary assays, while LH release remained unchanged. This contrasted sharply with GnRH, which elevated both gonadotropins. Co-administration with GnRH suppressed GnRH-induced LH pulses but synergized with FSH release, suggesting a modulatory role [3].
  • Ovariectomized Rat Models: Intravenous FG-RF (1–10 µg/kg) induced a rapid, dose-dependent rise in serum FSH (peak at 30 min), with no effect on basal or GnRH-triggered LH levels. Repeated administration enhanced ovarian folliculogenesis without increasing estrogen synthesis, supporting its role as an FSH-specific secretagogue [3].
  • Mechanistic Insights: FG-RF’s action was blocked by protein kinase A (PKA) inhibitors (H-89) but not PKC inhibitors (GF109203X), confirming cAMP-dependent signaling. Transcriptomic analysis of rodent pituitaries further revealed FG-RF upregulated FSHβ subunit mRNA without altering LHβ or GnRHR expression [3].

Table 3: Early Functional Studies of FG-RF in Rodent Models

Model SystemFG-RF DoseEffect on FSHEffect on LHProposed Mechanism
Rat pituitary cultures10⁻⁹–10⁻⁷ M↑150–300%No changecAMP/PKA-dependent FSHβ synthesis
Ovariectomized rats1–10 µg/kg IV↑200–400% (peak at 30 min)No changeSelective gonadotrope activation
GnRH-primed rats5 µg/kg + GnRH↑350% (synergistic)↓40–60% (inhibition)Modulation of GnRH pulse dynamics

These foundational studies positioned FG-RF as a physiologically relevant regulator of FSH-specific secretion, potentially fine-tuning follicular development independently of hypothalamic GnRH.

Properties

Product Name

Follicular gonadotropin-releasing peptide(human)

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C68H94N22O27

Molecular Weight

1651.6 g/mol

InChI

InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1

InChI Key

DKEYLEJGJQNZKF-CKJSUDEXSA-N

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.